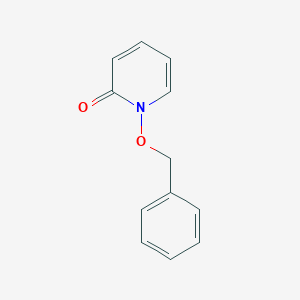

1-(benzyloxy)-2(1H)-pyridinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Benzyloxy)pyridin-2(1H)-one is an organic compound that belongs to the class of pyridones. Pyridones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The compound features a benzyloxy group attached to the nitrogen atom of the pyridone ring, which can influence its chemical reactivity and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(Benzyloxy)pyridin-2(1H)-one can be synthesized through several methods. One common approach involves the reaction of 2-pyridone with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for 1-(benzyloxy)-2(1H)-pyridinone are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Benzyloxy)pyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The pyridone ring can be reduced to form a dihydropyridone.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Benzaldehyde derivatives.

Reduction: Dihydropyridone derivatives.

Substitution: Various substituted pyridones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Analgesic Properties

Recent studies have identified derivatives of pyridin-2(1H)-one, including 1-(benzyloxy)-2(1H)-pyridinone, as potential analgesics. A series of 3,5-disubstituted pyridin-2(1H)-ones were synthesized and evaluated for their ability to alleviate mechanical allodynia in rodent models. One compound, specifically 3-(2-bromophenyl)-5-(phenylamino)pyridin-2(1H)-one, demonstrated significant efficacy in reversing neuropathic pain by inhibiting the p38α MAPK pathway, which is implicated in pain hypersensitivity .

| Compound Name | Activity | Mechanism of Action |

|---|---|---|

| 3-(2-Bromophenyl)-5-(Phenylamino)pyridin-2(1H)-one | Potent analgesic | p38α MAPK inhibitor |

1.2 Anticancer Activities

Pyridinone derivatives have also been explored for their anticancer properties. For instance, compounds featuring the pyridin-2(1H)-one structure have shown promise against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation. The structure-activity relationship studies indicate that modifications at specific positions can enhance their cytotoxic effects against different cancer types .

Diagnostic Applications

2.1 MRI Contrast Agents

Compounds like 3-hydroxy-2(1H)-pyridinone have been investigated as potential MRI contrast agents due to their chelating properties with metal ions. The ability to form stable complexes with paramagnetic ions enhances the contrast in imaging techniques, making these compounds valuable in diagnostic applications .

| Application | Compound | Role |

|---|---|---|

| MRI Contrast Agent | 3-Hydroxy-2(1H)-pyridinone | Chelating agent for metal ions |

Case Studies and Research Findings

3.1 Case Study: Pain Management

In a controlled study involving rat models of inflammatory mechanical allodynia, researchers administered varying doses of 3-(2-bromophenyl)-5-(phenylamino)pyridin-2(1H)-one. Results indicated a dose-dependent response with significant reduction in pain sensitivity observed within hours of administration. This study underscores the therapeutic potential of pyridinone derivatives in managing chronic pain conditions .

3.2 Case Study: Anticancer Efficacy

Another case study focused on the evaluation of a series of pyridin-2(1H)-one derivatives against lymphoid leukemia L1210 in BDF1 mice. The study established a correlation between hydrophilicity and anticancer activity, demonstrating that more hydrophilic compounds exhibited stronger antileukemic effects, thereby guiding future drug design efforts .

Wirkmechanismus

The mechanism of action of 1-(benzyloxy)-2(1H)-pyridinone involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity to enzymes or receptors. The pyridone ring can also undergo tautomerization, which can affect its reactivity and biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(1-Arylvinyl)pyridin-2(1H)-ones: These compounds have a vinyl group attached to the pyridone ring and are used as synthetic intermediates in organic chemistry.

2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds have a pyrimidine ring fused to the pyridone ring and exhibit various biological activities.

Uniqueness

1-(Benzyloxy)pyridin-2(1H)-one is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological properties. This makes it a valuable compound for the synthesis of novel pharmaceuticals and agrochemicals.

Eigenschaften

CAS-Nummer |

5280-02-4 |

|---|---|

Molekularformel |

C12H11NO2 |

Molekulargewicht |

201.22 g/mol |

IUPAC-Name |

1-phenylmethoxypyridin-2-one |

InChI |

InChI=1S/C12H11NO2/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9H,10H2 |

InChI-Schlüssel |

XPXARICFNFFNEK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CON2C=CC=CC2=O |

Kanonische SMILES |

C1=CC=C(C=C1)CON2C=CC=CC2=O |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.